

physical and chemical characteristics of 1-(ethoxycarbonyl)cyclobutanecarboxylic acid

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Compound of Interest

1-

Compound Name: (Ethoxycarbonyl)cyclobutanecarbo
xylic acid

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An In-depth Technical Guide to 1-(Ethoxycarbonyl)cyclobutanecarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

1-(Ethoxycarbonyl)cyclobutanecarboxylic acid, a key bifunctional organic building block, holds significant importance in medicinal chemistry and organic synthesis. Its unique strained cyclobutane scaffold, combined with the orthogonal reactivity of its ester and carboxylic acid moieties, offers a versatile platform for the synthesis of complex molecular architectures. This technical guide provides a comprehensive overview of the physical and chemical characteristics of **1-(ethoxycarbonyl)cyclobutanecarboxylic acid**, including its synthesis, spectral properties, and key chemical transformations. The methodologies and reaction principles detailed herein are intended to equip researchers and drug development professionals with the foundational knowledge required to effectively utilize this valuable synthetic intermediate.

Introduction

The cyclobutane motif is a prevalent structural feature in numerous biologically active natural products and pharmaceutical agents. The inherent ring strain of the four-membered ring imparts unique conformational properties and reactivity profiles that can be exploited in drug design to modulate potency, selectivity, and pharmacokinetic properties. **1-(Ethoxycarbonyl)cyclobutanecarboxylic acid** (also known as monoethyl 1,1-cyclobutanedicarboxylate) is a particularly useful derivative, offering two distinct functional handles for sequential or orthogonal chemical modifications. This guide will delve into the core physicochemical properties and synthetic applications of this compound, providing both theoretical understanding and practical, field-proven insights.

Physicochemical Properties

A thorough understanding of the physical and chemical properties of a synthetic intermediate is paramount for its effective use in research and development. The following section outlines the key characteristics of **1-(ethoxycarbonyl)cyclobutanecarboxylic acid**.

Structural and General Properties

Property	Value	Source(s)
Chemical Formula	C ₈ H ₁₂ O ₄	[1] [2]
Molecular Weight	172.18 g/mol	[1] [3]
Appearance	Colorless oil/liquid	[2] [3]
CAS Number	54450-84-9	[1] [3]
Density	1.117 g/mL at 25 °C	[3]
Refractive Index (n _{20/D})	1.451	[3]
Flash Point	> 110 °C (> 230 °F) - closed cup	[3]

Solubility and Acidity (Predicted)

While specific experimental data for the solubility and pKa of **1-(ethoxycarbonyl)cyclobutanecarboxylic acid** are not readily available, its structural features

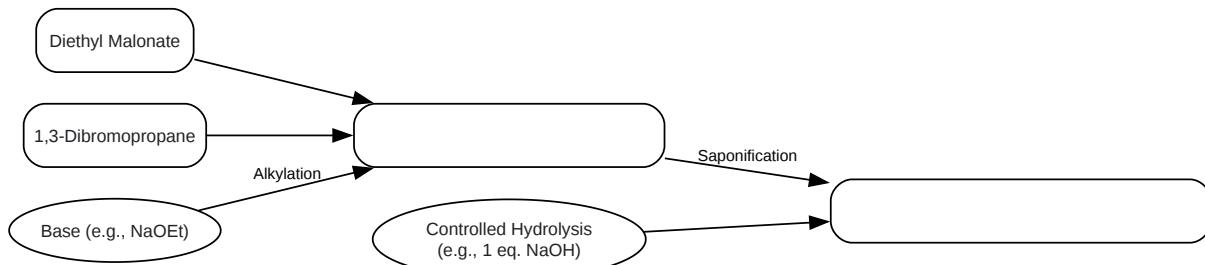
allow for informed predictions. The presence of a carboxylic acid group suggests moderate polarity and the ability to act as a hydrogen bond donor, enhancing solubility in polar solvents.

- Solubility: Expected to be soluble in polar organic solvents such as ethanol, methanol, acetone, and diethyl ether. Its solubility in water is likely to be moderate and pH-dependent, increasing at higher pH values due to the formation of the carboxylate salt.
- pKa: The pKa is anticipated to be in the range of typical carboxylic acids, likely around 4-5. The electron-withdrawing nature of the adjacent ethoxycarbonyl group may slightly increase its acidity compared to cyclobutanecarboxylic acid. For comparison, the first pKa of the parent 1,1-cyclobutanedicarboxylic acid is approximately 3.13.[4]

Synthesis of 1-(Ethoxycarbonyl)cyclobutanecarboxylic Acid

The most common and efficient synthesis of **1-(ethoxycarbonyl)cyclobutanecarboxylic acid** involves the selective mono-hydrolysis of diethyl 1,1-cyclobutanedicarboxylate. This method is advantageous due to the ready availability of the starting diester, which can be prepared via the alkylation of diethyl malonate with 1,3-dibromopropane.[5][6]

Synthetic Workflow



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Caption: Synthetic route to **1-(ethoxycarbonyl)cyclobutanecarboxylic acid**.

Experimental Protocol: Selective Mono-hydrolysis

This protocol is adapted from established literature procedures for the synthesis of the target compound.

Materials:

- Diethyl 1,1-cyclobutanedicarboxylate
- Ethanol
- Sodium hydroxide (NaOH), 1N aqueous solution
- Hydrochloric acid (HCl), concentrated
- Diethyl ether
- Magnesium sulfate ($MgSO_4$), anhydrous

Procedure:

- **Reaction Setup:** In a round-bottom flask equipped with a magnetic stirrer, dissolve diethyl 1,1-cyclobutanedicarboxylate in ethanol.
- **Hydrolysis:** To the stirred solution, add one equivalent of 1N sodium hydroxide solution dropwise at room temperature. The rate of addition should be controlled to maintain a steady reaction.
- **Reaction Monitoring:** Stir the mixture at room temperature for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC) to observe the disappearance of the starting diester and the appearance of the mono-acid product.
- **Work-up:**
 - Once the reaction is complete, concentrate the mixture under reduced pressure to remove the ethanol.
 - To the aqueous residue, add diethyl ether and transfer the mixture to a separatory funnel. Shake and separate the layers. The desired product will be in the aqueous layer as its sodium salt.

- Cool the aqueous layer in an ice bath and acidify to a pH of approximately 2 by the slow addition of concentrated hydrochloric acid.
- Extract the acidified aqueous layer with three portions of diethyl ether.
- Isolation:
 - Combine the organic extracts and dry over anhydrous magnesium sulfate.
 - Filter the drying agent and concentrate the filtrate under reduced pressure to yield **1-(ethoxycarbonyl)cyclobutanecarboxylic acid** as a colorless oil.

Causality Behind Experimental Choices:

- One Equivalent of Base: The use of a single equivalent of sodium hydroxide is crucial for the selective hydrolysis of only one of the two ester groups. Using an excess would lead to the formation of the dicarboxylic acid.
- Room Temperature: The reaction is typically carried out at room temperature to favor mono-hydrolysis. Higher temperatures could increase the rate of the second hydrolysis.
- Acidification: Acidification is necessary to protonate the carboxylate salt, rendering the product soluble in the organic extraction solvent (diethyl ether).

Spectral Characteristics (Predicted)

While a dedicated spectrum for **1-(ethoxycarbonyl)cyclobutanecarboxylic acid** is not available in the provided search results, its spectral features can be reliably predicted based on the analysis of its functional groups and data from analogous compounds such as cyclobutanecarboxylic acid and its derivatives.^{[7][8][9]}

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show the following signals:

- -COOH: A broad singlet in the region of 10-12 ppm, characteristic of a carboxylic acid proton.

- $-\text{OCH}_2\text{CH}_3$: A quartet around 4.1-4.2 ppm (2H) and a triplet around 1.2-1.3 ppm (3H), corresponding to the ethyl ester group.
- Cyclobutane Ring Protons: A series of multiplets in the range of 1.8-2.7 ppm, arising from the non-equivalent methylene protons of the cyclobutane ring.

^{13}C NMR Spectroscopy

The carbon NMR spectrum is predicted to exhibit the following resonances:

- $-\text{COOH}$: A signal in the range of 175-185 ppm for the carboxylic acid carbonyl carbon.
- $-\text{COOCH}_2\text{CH}_3$: A signal around 170-175 ppm for the ester carbonyl carbon, a signal around 60-62 ppm for the $-\text{OCH}_2-$ carbon, and a signal around 14-15 ppm for the $-\text{CH}_3$ carbon.
- Quaternary Cyclobutane Carbon: A signal for the C1 carbon of the cyclobutane ring.
- Cyclobutane Methylene Carbons: Signals for the methylene carbons of the cyclobutane ring.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by the following key absorption bands:

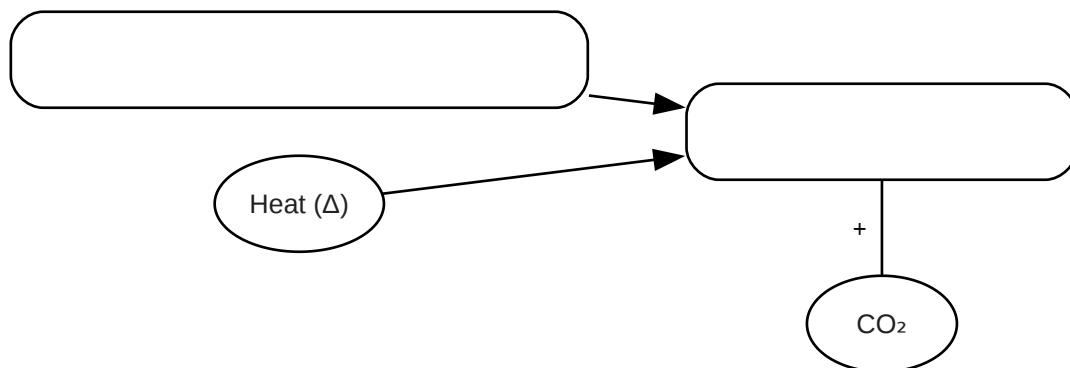
- $-\text{OH}$ Stretch: A very broad band in the region of $2500\text{-}3300\text{ cm}^{-1}$, typical for the O-H stretching of a hydrogen-bonded carboxylic acid.
- C=O Stretch: Two distinct carbonyl stretching bands are expected. One for the carboxylic acid C=O , typically around $1700\text{-}1725\text{ cm}^{-1}$, and another for the ester C=O , usually at a slightly higher frequency, around $1725\text{-}1745\text{ cm}^{-1}$.
- C-O Stretch: A strong band in the $1200\text{-}1300\text{ cm}^{-1}$ region, corresponding to the C-O stretching of the carboxylic acid and ester groups.

Chemical Reactivity and Synthetic Applications

1-(Ethoxycarbonyl)cyclobutanecarboxylic acid is a versatile intermediate due to the presence of two functional groups with differing reactivity, allowing for selective chemical transformations.

Decarboxylation

The malonic ester-like structure of this compound allows for decarboxylation upon heating, typically of the free carboxylic acid, to yield ethyl cyclobutanecarboxylate. This reaction proceeds through the loss of carbon dioxide from the carboxylic acid moiety.[10][11]



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Caption: Decarboxylation of **1-(ethoxycarbonyl)cyclobutanecarboxylic acid**.

General Protocol for Decarboxylation:

- Place **1-(ethoxycarbonyl)cyclobutanecarboxylic acid** in a distillation apparatus.
- Heat the compound to its decomposition temperature (typically >150 °C).
- The decarboxylation will occur with the evolution of carbon dioxide gas.
- The resulting ethyl cyclobutanecarboxylate can be purified by distillation.

Esterification

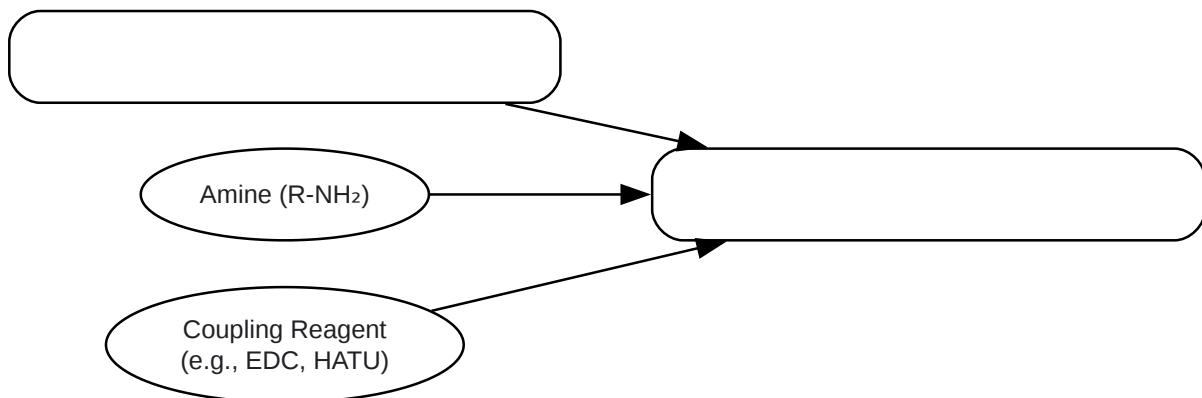
The remaining carboxylic acid group can be esterified under standard Fischer esterification conditions, reacting with an alcohol in the presence of a strong acid catalyst. This allows for the synthesis of unsymmetrical 1,1-cyclobutanedicarboxylates.[12]

General Protocol for Fischer Esterification:

- Dissolve **1-(ethoxycarbonyl)cyclobutanecarboxylic acid** in an excess of the desired alcohol.
- Add a catalytic amount of a strong acid (e.g., sulfuric acid, p-toluenesulfonic acid).
- Heat the mixture to reflux for several hours. Water is a byproduct, and its removal (e.g., using a Dean-Stark apparatus) can drive the equilibrium towards the product.
- After cooling, neutralize the excess acid, and isolate the diester product through extraction and purification (e.g., distillation or chromatography).

Amide Coupling

The carboxylic acid functionality can be readily converted to an amide by coupling with a primary or secondary amine. This is a cornerstone reaction in medicinal chemistry for the synthesis of novel drug candidates. The reaction typically requires an activating agent to convert the carboxylic acid into a more reactive species. Common coupling agents include carbodiimides like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or uronium-based reagents like HATU.[13][14]



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Caption: Amide bond formation from **1-(ethoxycarbonyl)cyclobutanecarboxylic acid**.

General Protocol for Amide Coupling (EDC/HOBt):

- Dissolve **1-(ethoxycarbonyl)cyclobutanecarboxylic acid**, the desired amine (1.1 eq.), and HOBt (1-hydroxybenzotriazole, 1.2 eq.) in an anhydrous aprotic solvent (e.g., DMF or DCM).

- Cool the mixture to 0 °C in an ice bath.
- Add EDC (1.2 eq.) to the stirred solution.
- If necessary, add a non-nucleophilic base like DIPEA (N,N-diisopropylethylamine, 2.0 eq.).
- Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).
- Work-up typically involves washing with aqueous solutions to remove the coupling byproducts and purification by chromatography.

Safety and Handling

1-(Ethoxycarbonyl)cyclobutanecarboxylic acid should be handled with appropriate safety precautions in a well-ventilated fume hood.[3]

- Hazard Classifications: Acute toxicity (oral), skin irritation, eye irritation, and specific target organ toxicity (respiratory system).[3]
- Personal Protective Equipment (PPE): Safety goggles, chemical-resistant gloves, and a lab coat are mandatory.
- Storage: Store in a tightly closed container in a cool, dry place.

Conclusion

1-(Ethoxycarbonyl)cyclobutanecarboxylic acid is a highly valuable and versatile building block in organic synthesis. Its straightforward preparation, coupled with the differential reactivity of its ester and carboxylic acid functional groups, provides a robust platform for the synthesis of a wide array of complex molecules, particularly in the context of drug discovery and development. The protocols and data presented in this guide offer a solid foundation for researchers to confidently incorporate this compound into their synthetic strategies.

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